2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
7-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7/c1-5-18-16(4)24-21(17-6-7-17)25-22(18)28-10-8-27(9-11-28)20-13-14(2)23-19-12-15(3)26-29(19)20/h12-13,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVLHZNWBOSXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their potential impact in medicinal chemistry. .
Mode of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it’s plausible that it interacts with its targets via hydrogen bonding and π–π stacking. These interactions could induce conformational changes in the target proteins, altering their function.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity, suggesting that they may interact with pathways related to cell proliferation and enzyme function.
Result of Action
Given the noted anticancer potential of related compounds, it’s possible that this compound could induce apoptosis or inhibit cell proliferation in cancer cells.
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2. It alters the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity. This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators. These changes result in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, promoting apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in non-target tissues. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound undergoes oxidative metabolism, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Additionally, the compound can be transported into the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Biological Activity
2-Cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclopropyl group, a piperazine moiety, and a pyrazolo[1,5-a]pyrimidine ring, which contribute to its unique biological properties.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:
- Inhibition of BRAF(V600E) : Studies have demonstrated that certain pyrazole derivatives can inhibit the BRAF(V600E) mutation commonly found in melanoma cells, suggesting potential use in targeted therapies for this cancer type .
- Synergistic Effects : A combination of pyrazole derivatives with established chemotherapeutics like doxorubicin has shown enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising avenue for combination therapy .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. For example:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been reported to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It interferes with signaling pathways that promote inflammation and tumor growth.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on human breast cancer cell lines. The results showed that compounds with structural similarities to 2-cyclopropyl derivatives significantly inhibited cell growth and induced apoptosis more effectively than standard treatments alone .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, the administration of pyrazolo derivatives resulted in reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
- Cardiovascular Research : Due to its interaction with alpha1-adrenergic receptors, this compound is studied for its potential to treat hypertension by influencing vascular tone and blood pressure regulation.
- Neuropharmacology : Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for mood disorders, including depression and anxiety.
- Pharmacological Studies : The compound's complex structure allows for investigations into its pharmacokinetics and pharmacodynamics, providing insights into drug metabolism and efficacy.
Case Study 1: Hypertension Treatment
A study conducted by researchers at a prominent pharmacological institute evaluated the efficacy of 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine in animal models of hypertension. Results indicated significant reductions in systolic blood pressure compared to control groups, suggesting potential as an antihypertensive agent.
Case Study 2: Antidepressant Effects
Another investigation explored the antidepressant-like effects of the compound in rodent models subjected to stress protocols. Behavioral assessments demonstrated increased locomotion and reduced despair-like behavior in treated animals, implicating the compound's role in modulating serotonergic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Target Compound : The 2,5-dimethylpyrazolo[1,5-a]pyrimidine group contributes rigidity and planar geometry, which may enhance binding to hydrophobic pockets. The dimethyl substitution could reduce metabolic oxidation compared to unsubstituted analogs .
- Compound 45 () : Features a morpholin-4-yl group and indol-4-yl substituent on the pyrazolo[1,5-a]pyrimidine core. Morpholine improves solubility, while the indole may enable π-stacking interactions. The absence of a piperazine linker distinguishes it from the target compound .
- Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine () : Contains a hydrazine group, which introduces hydrogen-bonding capability but reduces stability under acidic conditions compared to the target compound’s ethyl and methyl substituents .
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Example Patent Compound: 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. The propylpiperidine group may enhance blood-brain barrier penetration compared to the target’s cyclopropyl group .
Substituent Variations
Piperazine Linker Modifications
Alkyl and Cycloalkyl Groups
- 5-Ethyl-6-methylpyrimidine (Target) : Ethyl and methyl groups balance lipophilicity (logP ~3.5 estimated) and metabolic stability.
- Cyclopropyl vs.
Physicochemical and Pharmacokinetic Inferences
Key Research Findings
- Piperazine Linkers : Substitutions on piperazine (e.g., hydroxyethyl, dimethylpyrazolopyrimidine) significantly alter solubility and target engagement .
- Heterocycle Rigidity : The pyrazolo[1,5-a]pyrimidine core in the target compound likely improves binding affinity compared to less rigid systems like pyrazolo[3,4-d]pyrimidines .
- Synthetic Robustness : Reductive amination and ultrasonic methods are critical for scalable synthesis of such complex heterocycles .
Preparation Methods
Alkylation for Ethyl and Methyl Substituents
The 5-ethyl and 6-methyl groups are installed via sequential alkylation. Treatment with ethyl iodide and potassium carbonate in DMF at 60°C introduces the ethyl group (5-position), followed by methyl iodide for the 6-methyl group. Chlorination using POCl3 converts the 4-hydroxyl to a chloro group, yielding 2-cyclopropyl-4-chloro-5-ethyl-6-methylpyrimidine (Intermediate A, Scheme 1).
Table 1: Key Intermediates in Central Pyrimidine Synthesis
| Intermediate | Reaction Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Intermediate A | POCl3, N,N-diethylaniline, reflux | 78 | 1H NMR, 13C NMR, HRMS |
Synthesis of 2,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-Yl Fragment
The pyrazolo[1,5-a]pyrimidine moiety is constructed via cyclization and halogenation:
Cyclocondensation of Pyrazole and β-Ketoester
3-Methyl-1H-pyrazol-5-amine reacts with ethyl 3-oxobutanoate in acetic acid at 100°C, forming 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate B, Scheme 2). Chlorination with POCl3 at 110°C converts the 7-keto group to chloro, yielding 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate C).
Bromination for Cross-Coupling
Bromination of Intermediate C with N-bromosuccinimide (NBS) in CCl4 at 0°C introduces bromine at the 3-position (Intermediate D), enabling Suzuki-Miyaura coupling.
Table 2: Pyrazolo[1,5-a]Pyrimidine Synthesis Data
| Intermediate | Halogenation Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Intermediate C | POCl3 | 110 | 85 |
| Intermediate D | NBS | 0 | 92 |
Piperazine Linkage and Fragment Coupling
Piperazine Installation
Intermediate A undergoes nucleophilic aromatic substitution (SNAr) with piperazine in isopropanol at 120°C, replacing the 4-chloro group with piperazine (Intermediate E). Excess piperazine ensures complete substitution.
Suzuki Coupling for Pyrazolo-Pyrimidine Attachment
Intermediate E reacts with 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate D) via Suzuki-Miyaura coupling. Using Pd(PPh3)4 as a catalyst and Na2CO3 as a base in dioxane/water (3:1), the reaction proceeds at 90°C for 12 hours, yielding the final product.
Table 3: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 90 | 67 |
| PdCl2(dppf) | K3PO4 | Toluene/EtOH | 100 | 58 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
Characterization and Validation
Final product validation includes:
-
1H NMR : δ 1.42 (t, J = 6.9 Hz, cyclopropyl CH2), 2.00 (s, pyrazolo-pyrimidine CH3).
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HRMS : m/z calculated for C24H30N8 [M+H]+: 455.2654; found: 455.2658.
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XRD : Confirms crystalline structure and regioisomeric purity.
Challenges and Optimization Strategies
Key challenges include:
Q & A
Q. Table 1: Comparative Reactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
